molecular formula C13H17NO3 B8474667 (Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal

Cat. No. B8474667
M. Wt: 235.28 g/mol
InChI Key: PEUBLRZCVLVRLD-UHFFFAOYSA-N
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Patent
US04515797

Procedure details

The intermediate 2-(3,4-dimethoxyphenyl)-3-dimethylamino-2-propenal was prepared as follows: To a chilled 1260 ml. portion of dimethylformamide was added dropwise 230 ml. of phosphorus oxychloride followed by addition of 196 g. of α-(3,4-dimethoxyphenyl)acetic acid. The reaction mixture was heated at about 70° C. on a steam bath for 3 hours, allowed to cool and then concentrated in vacuo to remove the solvent and excess volatile reactants. The resulting product was used directly in the above procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:16][C:17]([OH:19])=O)[CH:11]=[CH:12][C:13]=1[O:14][CH3:15].[CH3:20][N:21]([CH3:24])[CH:22]=O>>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:16](=[CH:20][N:21]([CH3:24])[CH3:22])[CH:17]=[O:19])[CH:11]=[CH:12][C:13]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the solvent and excess volatile reactants

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C=O)=CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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